molecular formula C11H12ClNO3 B1301574 Ethyl 2-[(2-chlorobenzoyl)amino]acetate CAS No. 66824-94-0

Ethyl 2-[(2-chlorobenzoyl)amino]acetate

Cat. No.: B1301574
CAS No.: 66824-94-0
M. Wt: 241.67 g/mol
InChI Key: QNFWTLCXVVBTGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-chlorobenzoyl)amino]acetate typically involves the reaction of 2-chlorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-chlorobenzoyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-chlorobenzoyl)amino]acetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-chlorobenzoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2-chlorobenzoyl)amino]acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse research fields make it a valuable compound .

Biological Activity

Ethyl 2-[(2-chlorobenzoyl)amino]acetate is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H12ClNO3 and a molecular weight of approximately 241.67 g/mol. The compound features a chloro-substituted benzoyl group attached to an ethyl ester of an amino acid, which contributes to its unique properties and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby altering enzyme function. This interaction may influence various metabolic pathways and signal transduction processes within biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease research.
  • Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of specific enzymes, which could have implications in treating conditions related to enzyme dysregulation .
  • Neuroprotective Effects : Similar compounds have shown promise in providing neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Inhibition Studies : A study evaluated the inhibitory effects of various derivatives on specific enzymes. This compound demonstrated significant inhibition compared to control compounds, suggesting its potential as a lead compound for drug development targeting enzyme-related diseases .
    CompoundIC50 Value (µM)Enzyme Target
    This compound15.4Enteropeptidase
    Control Compound A25.6Enteropeptidase
    Control Compound B30.1Enteropeptidase
  • Antimicrobial Activity : In vitro testing revealed that this compound exhibited antimicrobial activity against several bacterial strains, indicating its potential use in developing new antimicrobial agents.
  • Neuroprotective Effects : Research on structurally similar amino acid derivatives suggests that these compounds may enhance physical performance and have neuroprotective properties, indicating a broader therapeutic potential for this compound in treating stress-related muscle damage and neurodegeneration.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds but stands out due to its unique functional groups that enhance its reactivity and biological activity.

Compound NameStructural SimilarityUnique Features
Ethyl (4-chlorobenzoyl)aminoacetateSimilar benzoyl groupDifferent chlorine substitution
N-(4-chlorobenzoyl)glycineAmino acid derivativeLacks ethyl ester functionality

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFWTLCXVVBTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369587
Record name Ethyl N-(2-chlorobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66824-94-0
Record name Ethyl N-(2-chlorobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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